molecular formula C19H19NO4 B1334233 Fmoc-D-beta-homoalanine CAS No. 201864-71-3

Fmoc-D-beta-homoalanine

Cat. No. B1334233
CAS RN: 201864-71-3
M. Wt: 325.4 g/mol
InChI Key: LYMLSPRRJWJJQD-GFCCVEGCSA-N
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Description

Fmoc-D-beta-homoalanine is a derivative of amino acids that is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) protective group. This modification is significant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protection for the amino group during the assembly of peptides. The Fmoc group is known for its ease of removal under basic conditions, which is advantageous in the stepwise construction of peptides .

Synthesis Analysis

The synthesis of this compound and related Fmoc-modified amino acids involves several strategies. One approach is the homologation of alpha-amino acids to beta-amino acids using the Arndt-Eistert method, which has been demonstrated with Fmoc-amino acid pentafluorophenyl esters. This method allows for the acylation of diazomethane to synthesize key intermediates, which are Fmoc-aminoacyldiazomethanes, as crystalline solids in good yields and purity . Another method involves the synthesis of polymer-supported N-Fmoc-dehydroalanine from S-protected cysteine via an oxidation/elimination strategy, which can then undergo cycloaddition with dienes to afford a range of conformationally constrained amino acids .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the Fmoc protective group attached to the nitrogen atom of the amino acid. This structure imparts certain properties to the molecule, such as increased hydrophobicity and aromaticity due to the Fmoc moiety. These structural features are crucial for the self-assembly and functional applications of Fmoc-modified amino acids .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, particularly in the context of peptide synthesis. The Fmoc group can be selectively removed under basic conditions without affecting other protective groups, which is essential for the sequential addition of amino acids in SPPS. Additionally, the side chains of these amino acids can be modified or participate in further reactions, such as glycosylation, to generate neoglycopeptides, as demonstrated with the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which is beneficial for the self-assembly of functional materials. These properties are also relevant for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. The modification with the Fmoc group enhances the versatility of amino acids and peptides in the development of functional materials .

Scientific Research Applications

Homologation and Synthesis of Amino Acids

Fmoc-D-beta-homoalanine plays a pivotal role in the homologation of alpha-amino acids to beta-amino acids, a process critical in the synthesis of peptides. The use of Fmoc-alpha-amino acid pentafluorophenyl esters, including this compound, has been highlighted for its efficiency in synthesizing key intermediates for peptide chains (Babu, Gopi, & Ananda, 1999). Similarly, the synthesis of Fmoc-protected amino acids, utilizing organozinc chemistry, has been demonstrated, indicating the versatility of this compound in producing modified amino acids suitable for peptide synthesis (Deboves, Montalbetti, & Jackson, 2001).

Synthesis of Enantiomers and Peptidomimetics

The compound has been used in synthesizing enantiomers of various Fmoc-protected amino acids, showcasing its utility in creating stereochemically complex molecules (Hamze, Hernandez, & Martínez, 2003). Moreover, it aids in the synthesis of "mixed" peptidomimetics, expanding the landscape of potential therapeutic and biochemical tools (Busnel et al., 2005).

Biofabrication and Material Sciences

In the realm of biofabrication and materials science, this compound-modified amino acids and peptides have shown promise. They exhibit self-assembly properties and are used to create functional materials for applications like cell cultivation, bio-templating, and drug delivery, showcasing the molecule's significance in nanotechnology and biomedical engineering (Tao et al., 2016).

Solid-Phase Peptide Synthesis (SPPS)

The compound is integral to SPPS, a method extensively used for peptide production. This compound and its derivatives serve as the foundation for synthesizing complex peptides and proteins, highlighting its importance in pharmaceutical and biochemical research (Yoshino et al., 2017).

Mechanism of Action

Target of Action

Fmoc-D-beta-homoalanine, also known as Fmoc-D-3-Abu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amino groups of proteins. It serves as a protecting group for these amino groups during peptide synthesis .

Mode of Action

The Fmoc group acts as a base-labile protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the Solid Phase Peptide Synthesis (SPPS) process. This process is used to chemically synthesize peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine at the N-terminus during this process .

Pharmacokinetics

Its solubility has been reported in various solvents such as chloroform, dmf, and dmso .

Result of Action

The use of this compound in peptide synthesis allows for the precise assembly of amino acids into specific peptide sequences. This is crucial in proteomics research, where understanding the structure and function of proteins is of primary importance .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the removal of the Fmoc group is facilitated by a basic environment . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The compound’s optical activity, a property important in stereochemistry, has been measured in chloroform .

Safety and Hazards

Fmoc-D-beta-homoalanine may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Fmoc-D-beta-homoalanine, like other Fmoc-protected amino acids, is a valuable resource for research in the post-genomic world. Its use in the synthesis of peptides, including ones of significant size and complexity, is expected to continue to be a major area of study . The development of more green chemical peptide synthesis processes is a potential future direction .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMLSPRRJWJJQD-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201864-71-3
Record name (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
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